molecular formula C7H13NO3 B556354 N-Acetyl-L-norvaline CAS No. 15891-50-6

N-Acetyl-L-norvaline

Cat. No.: B556354
CAS No.: 15891-50-6
M. Wt: 159.18 g/mol
InChI Key: BSYFPUSAWVWWDG-LURJTMIESA-N
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Description

N-Acetyl-L-norvaline, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

(2S)-2-acetamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFPUSAWVWWDG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420760
Record name N-ACETYL-L-NORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15891-50-6
Record name N-Acetyl-L-norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15891-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ACETYL-L-NORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Acetyl-L-norvaline interact with enzymes and what are the downstream effects?

A1: this compound acts as a substrate for certain enzymes, particularly those belonging to the transcarbamylase family. Research shows that this compound exhibits substrate activation of trypsin at high concentrations, exceeding the reaction rate predicted by the Michaelis-Menten equation [, ]. It also serves as a substrate analog for N-acetyl-L-ornithine transcarbamylase (AOTCase). Structural studies reveal that this compound binds to the active site of AOTCase, providing valuable insights into substrate binding mechanisms and potential catalytic activity [, , , ].

Q2: Can you explain the structural features of this compound?

A2: While the provided abstracts do not contain the molecular formula, weight, or spectroscopic data for this compound, its structure can be inferred from its name and its similarity to other compounds mentioned. It is an N-acetylated derivative of the amino acid L-norvaline.

Q3: What is the significance of studying this compound in relation to enzyme specificity?

A3: this compound plays a crucial role in understanding enzyme specificity, particularly within the transcarbamylase family. Researchers have used it as a substrate analog to investigate the subtle differences in substrate recognition between closely related enzymes like AOTCase and N-succinyl-L-ornithine transcarbamylase (SOTCase) []. By studying how these enzymes interact with this compound, researchers gain insights into the structural determinants of substrate specificity and the catalytic mechanisms of these enzymes.

Q4: Are there any known computational studies related to this compound and its interactions?

A4: Although the provided abstracts do not mention specific computational studies, the availability of crystal structures for this compound in complex with enzymes like AOTCase [, , ] paves the way for computational investigations. These structures can be used in molecular docking, molecular dynamics simulations, and other computational chemistry approaches to further explore the binding interactions, energy landscapes, and dynamic behavior of this compound within the enzyme active site.

Q5: What are the potential research applications of this compound?

A5: Based on the research findings, this compound serves as a valuable tool in:

  • Enzyme kinetics studies: Investigating the kinetic parameters and activation mechanisms of enzymes like trypsin [, ].
  • Structural biology: Elucidating the substrate binding modes and catalytic mechanisms of transcarbamylases [, , , ].
  • Enzyme engineering: Understanding the structural basis for substrate specificity and guiding the design of enzymes with altered substrate preferences [].

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